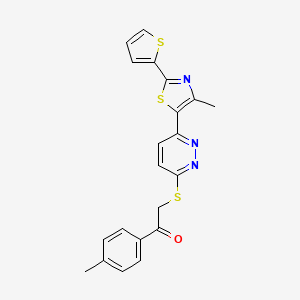

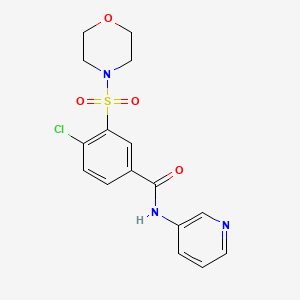

![molecular formula C31H42NOPS B2728756 2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline CAS No. 314248-29-8](/img/structure/B2728756.png)

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It belongs to the class of phosphine ligands and is commonly used as a catalyst in organic synthesis reactions.

Aplicaciones Científicas De Investigación

Electrochemical Properties and Synthesis

Electrochemical Oxidation of Anilines

A study outlined a general scheme for the electro-oxidation of anilines, including derivatives like 2,4,6-tritert-butyl-aniline. This research highlighted the oxidation process leading to the formation of stable radical cations, investigated using electroanalytical techniques and spectroscopy. Such insights are crucial for understanding the electrochemical behavior of aniline derivatives in various applications (Speiser, Rieker, & Pons, 1983).

Synthesis of Anilides

Another study described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines or phenols, depending on the substituents. This research provides valuable information on synthesizing derivatives of aniline, which could be relevant for modifying 2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline (Itoh et al., 2002).

Catalysis and Material Science

Catalytic Applications

Research on (pi-allyl)palladium complexes bearing sp2-hybridized phosphorus ligands demonstrated efficient catalysis in the direct conversion of allylic alcohols, potentially applicable for N-allylation and C-allylation reactions. Such catalytic activities are relevant for synthesizing and modifying aniline derivatives, offering pathways to create valuable chemical products (Ozawa et al., 2002).

Amorphous Molecular Materials

A study on a novel class of emitting amorphous molecular materials, including aniline derivatives, highlighted their potential for use in electroluminescence and as host materials for organic electroluminescent devices. This research emphasizes the importance of aniline derivatives in developing advanced materials for electronic applications (Doi et al., 2003).

Propiedades

IUPAC Name |

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42NOPS/c1-29(2,3)24-20-26(30(4,5)6)28(27(21-24)31(7,8)9)32-34(35,25-18-14-11-15-19-25)33-22-23-16-12-10-13-17-23/h10-21H,22H2,1-9H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIDZWSLESUJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C2=CC=CC=C2)OCC3=CC=CC=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B2728673.png)

![1-(3-Bicyclo[3.2.1]octanyl)ethanone](/img/structure/B2728676.png)

![Spiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B2728678.png)

![(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole](/img/structure/B2728679.png)

![2-[2-(Trifluoromethyl)pyridin-4-yl]oxyacetic acid;hydrochloride](/img/structure/B2728686.png)

![3-phenyl-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2728687.png)

![8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2728688.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2728691.png)